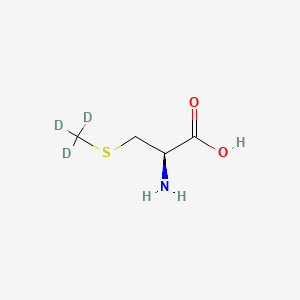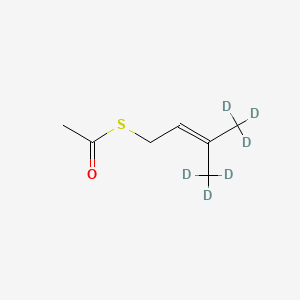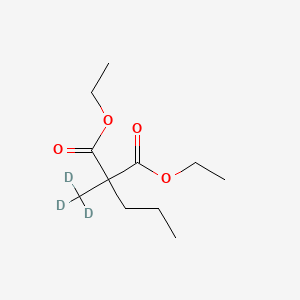
S-Methyl-L-cysteine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-L-cysteine-d3: is a deuterated form of S-Methyl-L-cysteine, which is a sulfur-containing amino acid derivative. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. S-Methyl-L-cysteine is naturally found in various plants, including garlic, cabbage, and turnips, and has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of L-cysteine with methyl iodide in the presence of a base, followed by deuterium exchange using deuterated water or deuterated methanol .
Industrial Production Methods: Industrial production of S-Methyl-L-cysteine-d3 may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced back to its thiol form under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products:
Oxidation: S-Methyl-L-cysteine sulfoxide-d3, S-Methyl-L-cysteine sulfone-d3.
Reduction: L-cysteine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Methyl-L-cysteine-d3 is used as a stable isotope-labeled compound in metabolic studies to trace the biochemical pathways and interactions of sulfur-containing amino acids .
Biology: In biological research, this compound is used to study the metabolism and function of sulfur-containing compounds in plants and animals. It helps in understanding the role of these compounds in cellular processes and their potential health benefits .
Medicine: The compound is investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties. It is also studied for its role in protecting against oxidative stress and neurodegenerative diseases .
Industry: this compound is used in the food industry as a flavor enhancer and in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
S-Methyl-L-cysteine-d3 exerts its effects primarily through its antioxidant properties. It activates methionine sulfoxide reductase A, an enzyme that reduces oxidized methionine residues in proteins, thereby protecting cells from oxidative damage. This mechanism is crucial in mitigating oxidative stress-related diseases and maintaining cellular homeostasis .
Comparación Con Compuestos Similares
S-Methyl-L-cysteine: The non-deuterated form, which shares similar biological activities but lacks the stable isotope labeling.
S-Methyl-L-cysteine sulfoxide: An oxidized form with distinct biological properties.
S-Carboxymethyl-L-cysteine: Another sulfur-containing amino acid derivative with different therapeutic applications.
Uniqueness: S-Methyl-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it a valuable tool in research, providing insights into the metabolic pathways and interactions of sulfur-containing compounds that are not possible with non-labeled analogs .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDJDIHTAOVLG-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331907-56-2 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)


![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)






